1,7-Naphthyridin-4-amine

Vue d'ensemble

Description

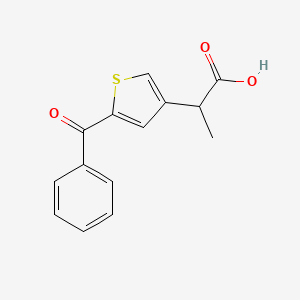

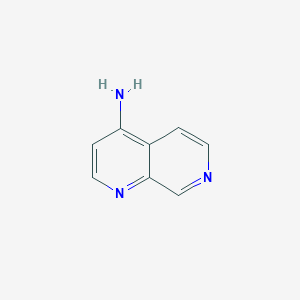

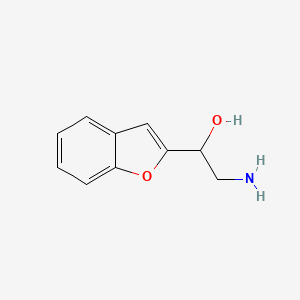

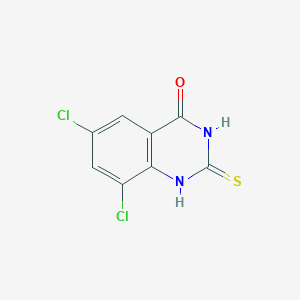

1,7-Naphthyridin-4-amine is a type of organic compound . It belongs to the class of polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Synthesis Analysis

The synthesis of 1,7-Naphthyridin-4-amine and similar compounds has been a topic of interest in recent years . The synthesis of 1,8-naphthyridines, which are structurally similar to 1,7-Naphthyridin-4-amine, includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 1,7-Naphthyridin-4-amine is represented by the formula C8H7N3 . The InChI code for this compound is 1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H, (H2,9,11) .Chemical Reactions Analysis

The reactivity of 2-methyl-6-phenylbenzo[c][1,7]naphthyridine, a compound similar to 1,7-Naphthyridin-4-amine, in alkylation, oxidation, and electrophilic substitution reactions has been studied . The reaction of 2-methyl-6-phenylbenzo[c][1,7]naphthyridines with POCl3 yielded the previously unknown 4-chloro-2-methyl-6-phenylbenzo[c][1,7]naphthyridine .Physical And Chemical Properties Analysis

1,7-Naphthyridin-4-amine is a powder with a melting point of 259-260°C . Its molecular weight is 145.16 .Applications De Recherche Scientifique

-

Synthesis of Naphthyridines

- Field : Organic Chemistry

- Summary : Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . The synthesis of naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .

- Methods : One method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine . Another method involves multicomponent reactions (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .

- Results : These methods have been used to efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

-

Applications of Naphthyridines

- Field : Medicinal Chemistry and Materials Science

- Summary : Naphthyridines find use as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . They also exhibit a great variety of biological activities .

- Methods : The reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .

- Results : The development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom economical approaches .

-

Gemifloxacin

- Field : Medicinal Chemistry

- Summary : Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections .

- Methods : Gemifloxacin is a synthetic broad-spectrum antibacterial agent .

- Results : Gemifloxacin has been used successfully in the treatment of bacterial infections .

-

Light-Emitting Diodes

- Field : Materials Science

- Summary : Naphthyridines are used as components of light-emitting diodes .

- Methods : The specific methods of application in light-emitting diodes are not mentioned in the source .

- Results : The use of naphthyridines in light-emitting diodes has contributed to the development of more efficient and durable devices .

-

Dye-Sensitized Solar Cells

- Field : Materials Science

- Summary : Naphthyridines are used in dye-sensitized solar cells .

- Methods : The specific methods of application in dye-sensitized solar cells are not mentioned in the source .

- Results : The use of naphthyridines in dye-sensitized solar cells has contributed to the development of more efficient and durable devices .

-

Molecular Sensors

- Field : Materials Science

- Summary : Naphthyridines are used in molecular sensors .

- Methods : The specific methods of application in molecular sensors are not mentioned in the source .

- Results : The use of naphthyridines in molecular sensors has contributed to the development of more sensitive and accurate devices .

-

Anticancer Properties

- Field : Medicinal Chemistry

- Summary : 1,6-naphthyridines, a related class of compounds, have been found to have anticancer properties .

- Methods : The specific methods of application in cancer treatment are not mentioned in the source .

- Results : The use of 1,6-naphthyridines in cancer treatment has shown promising results .

-

Anti-Human Immunodeficiency Virus (HIV) Properties

-

Antimicrobial Properties

- Field : Medicinal Chemistry

- Summary : 1,6-naphthyridines have been found to have antimicrobial properties .

- Methods : The specific methods of application in microbial treatment are not mentioned in the source .

- Results : The use of 1,6-naphthyridines in microbial treatment has shown promising results .

-

Analgesic Properties

-

Anti-Inflammatory Properties

- Field : Medicinal Chemistry

- Summary : 1,6-naphthyridines have been found to have anti-inflammatory properties .

- Methods : The specific methods of application in inflammation management are not mentioned in the source .

- Results : The use of 1,6-naphthyridines in inflammation management has shown promising results .

-

Antioxidant Properties

- Field : Medicinal Chemistry

- Summary : 1,6-naphthyridines have been found to have antioxidant properties .

- Methods : The specific methods of application in antioxidant treatment are not mentioned in the source .

- Results : The use of 1,6-naphthyridines in antioxidant treatment has shown promising results .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,7-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFKUTFUFKZJMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483506 | |

| Record name | 1,7-NAPHTHYRIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Naphthyridin-4-amine | |

CAS RN |

58680-41-4 | |

| Record name | 1,7-NAPHTHYRIDIN-4-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-nitroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1625510.png)

![4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde](/img/structure/B1625516.png)